(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Catalog No.
S762399
CAS No.
452304-59-5
M.F
C18H22NP
M. Wt
283.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

CAS Number

452304-59-5

Product Name

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

IUPAC Name

(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine

Molecular Formula

C18H22NP

Molecular Weight

283.3 g/mol

InChI

InChI=1S/C18H22NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1

InChI Key

ZATLZEHZPXYMFE-QZTJIDSGSA-N

SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)P(C2=CC=CC=C2)C3=CC=CC=C3

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a highly versatile, chiral bidentate P,N-ligand built on a trans-1,2-cyclohexane backbone. By pairing a soft diphenylphosphino donor with a hard primary amine donor, it provides a unique hemilabile coordination environment that stabilizes transition metals (such as Pd, Ru, Rh, and Ir) across multiple oxidation states. In procurement and process chemistry, this compound is highly valued not only as a direct ligand for metal-ligand bifunctional catalysis but also as a configurationally stable, oxidation-resistant chiral synthon. Its primary amine acts as a reactive handle, allowing rapid diversification into custom iminophosphine or aminodiphosphine ligand libraries for high-throughput asymmetric catalyst screening [1].

Substituting (1R,2R)-2-(Diphenylphosphino)cyclohexanamine with standard C2-symmetric ligands compromises both catalytic mechanism and synthetic versatility. Replacing it with standard 1,2-diaminocyclohexane (DACH) derivatives removes the soft phosphorus donor, severely reducing the ligand's ability to stabilize low-valent metal intermediates like Pd(0) or Rh(I). Conversely, substituting with symmetric P,P-ligands (e.g., BINAP) eliminates the hard primary amine, which is strictly required for metal-ligand bifunctional proton-transfer mechanisms (such as Noyori-type hydrogenations) and for electronic desymmetrization in allylic alkylations. Furthermore, utilizing N-alkylated analogs of this compound blocks the primary amine's nucleophilicity, entirely preventing its use as a precursor for Schiff base condensation into proprietary iminophosphine catalysts [1].

Oxidation Stability and Configurational Purity

A major challenge in procuring and handling chiral phosphines is their susceptibility to spontaneous oxidation. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine demonstrates anomalously high stability toward oxidation at the phosphorus atom compared to standard aliphatic phosphines. This stability allows the compound to be efficiently resolved with tartaric acid to an enantiomeric excess of >99% ee without significant degradation [1].

Evidence DimensionEnantiomeric excess and handling stability
Target Compound Data>99% ee with high resistance to P-oxidation
Comparator Or BaselineStandard aliphatic P,P-ligands (prone to rapid atmospheric oxidation)
Quantified DifferenceEnables isolation at >99% ee under standard acidic resolution conditions without specialized anaerobic environments
ConditionsResolution via tartaric acid under acidic conditions

High oxidation resistance simplifies benchtop handling and storage, reducing batch-to-batch ligand degradation and lowering procurement waste.

Precursor Efficiency for Iminophosphine Catalyst Libraries

The primary amine group of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine serves as a highly efficient nucleophilic handle. It undergoes rapid condensation with various aldehydes to form a library of iminophosphine ligands in good to excellent yields. When complexed with [Pd(C3H5)Cl]2, these derived catalysts promote the enantioselective allylic substitution of 1,3-diphenyl-2-propenyl acetate with diethyl malonate, achieving high enantioselectivity driven by the electronic trans-effect asymmetry of the P,N-chelate [1].

Evidence DimensionLigand library derivatization yield and catalytic ee%
Target Compound DataGood to excellent derivatization yields; high ee% in subsequent Pd-catalysis
Comparator Or BaselineN-alkylated aminophosphines or symmetric DACH derivatives
Quantified DifferencePrimary amine allows quantitative Schiff base condensation, which is impossible with N-alkylated or symmetric P,P comparators
ConditionsSynthesis of iminophosphines followed by Pd-catalyzed allylic alkylation

Procuring this specific primary amine allows R&D teams to generate an entire proprietary library of tunable P,N-ligands from a single chiral starting material.

Electronic Desymmetrization in Metal Coordination

The combination of a soft diphenylphosphino group and a hard primary amine on a rigid cyclohexane backbone provides strong electronic desymmetrization. This hard-soft bidentate coordination creates distinct trans-influences at the metal center, which is critical for controlling the regioselectivity of incoming nucleophiles in cross-coupling and allylic substitution reactions, outperforming symmetric ligands that cannot provide this electronic bias [1].

Evidence DimensionElectronic trans-influence and regiocontrol
Target Compound DataDistinct hard (N) / soft (P) donor trans-effects
Comparator Or BaselineC2-symmetric P,P-ligands (e.g., BINAP) or N,N-ligands (e.g., DACH)
Quantified DifferenceProvides orthogonal electronic environments at the metal center, enabling regioselective nucleophilic attack
ConditionsTransition metal (Pd, Ru) complexation and catalytic cycle intermediates

Buyers targeting highly regioselective transformations require the specific electronic push-pull dynamics that only a mixed P,N-ligand can provide.

Precursor for Custom Iminophosphine Ligand Libraries

Due to its reactive primary amine and oxidation-resistant phosphine, this compound is the ideal starting material for synthesizing diverse iminophosphine ligands via straightforward Schiff base condensation. It is the right choice for R&D groups conducting high-throughput screening of P,N-ligands for new asymmetric methodologies [1].

Asymmetric Allylic Alkylation (Pd Catalysis)

Where symmetric P,P-ligands fail to provide adequate regiocontrol, the distinct electronic trans-effects of this P,N-chelate (and its imine derivatives) make it highly effective for palladium-catalyzed enantioselective allylic substitutions, ensuring high regioselectivity and enantiomeric excess [1].

Metal-Ligand Bifunctional Hydrogenation

The presence of the primary amine allows this ligand to participate in Noyori-type bifunctional catalysis. It is highly suitable for complexation with Ru, Rh, or Ir to form catalysts where the N-H proton actively participates in the asymmetric reduction of polar double bonds, such as ketones and imines [1].

XLogP3

3.4

Wikipedia

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Dates

Last modified: 08-15-2023

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